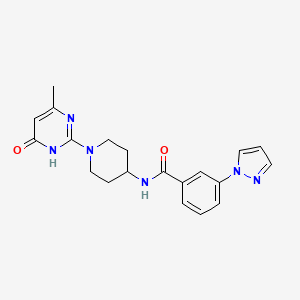![molecular formula C14H20ClF3N4O B2731608 N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride CAS No. 2418673-36-4](/img/structure/B2731608.png)
N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C14H20ClF3N4O and its molecular weight is 352.79. The purity is usually 95%.
BenchChem offers high-quality N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acid-Catalyzed Reactions and Chemical Transformations
Spiro compounds, including those similar to N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride, have been studied for their unique reactions under acid-catalyzed conditions. Research by Adam and Crämer (1987) investigated the acid-catalyzed reactions of 1-oxadispiro[2.1.2.2]nonane, showcasing the potential for creating a variety of chemically significant structures through transannular ring expansion and the formation of hydroxy esters and other derivatives, indicative of the versatile chemical reactivity of spiro compounds (Adam & Crämer, 1987).
Anticancer and Antidiabetic Applications
Flefel et al. (2019) developed a series of spirothiazolidines analogs, demonstrating significant anticancer and antidiabetic activities. These compounds, structurally related to spiro compounds, highlight the potential of such molecules in developing new therapeutic agents for treating diseases like cancer and diabetes (Flefel et al., 2019).
Novel Syntheses of Cyclopropyl Group Containing Cysteine Derivatives
Nötzel et al. (2001) explored the synthesis of thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropyl groups. These findings are crucial for understanding how spiro compounds and their derivatives can be synthetically manipulated to produce molecules with potentially significant biological activities (Nötzel et al., 2001).
Ring Transformations and Novel Frameworks
Kurasawa et al. (1988) investigated ring transformations of benzoxazepines into spirobenzoxazoles, providing insights into the chemical versatility and potential for creating complex molecular architectures starting from spiro compounds. Such transformations can be crucial for designing novel molecules with specific biological activities (Kurasawa et al., 1988).
properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O.ClH/c15-14(16,17)4-5-21-8-9(7-19-21)12(22)20-11-6-10(18)13(11)2-1-3-13;/h7-8,10-11H,1-6,18H2,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJYIUHBVKEBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CN(N=C3)CCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

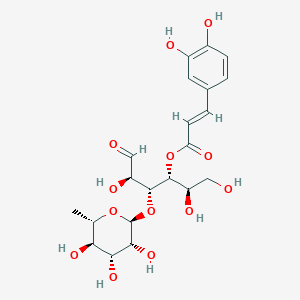
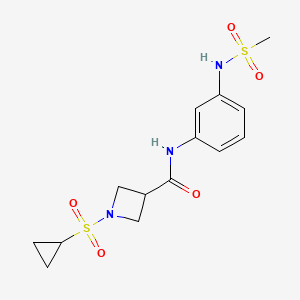
![1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2731528.png)
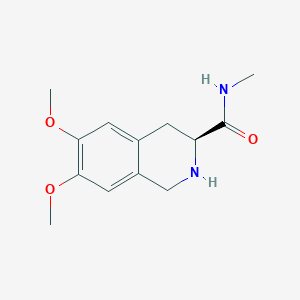
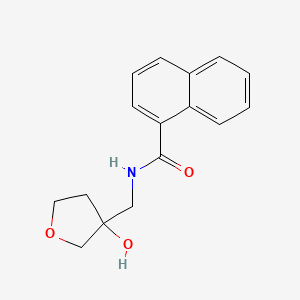

![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2731544.png)
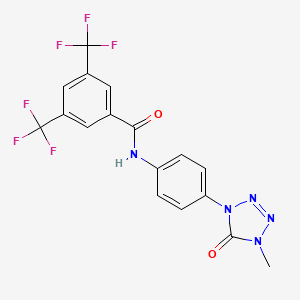

![1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2731547.png)
